2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine
Description
Properties
CAS No. |
570416-23-8 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H12ClN3/c1-7(2)5-8-3-4-10-12-9(11)6-14(10)13-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
OMDQYTKUQCVVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine
General Synthetic Strategy
The synthesis of imidazo[1,2-b]pyridazine derivatives, including 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine, is generally achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions such as sodium bicarbonate. This approach leverages the nucleophilicity of the ring nitrogen adjacent to the amino group to form the bicyclic imidazo[1,2-b]pyridazine backbone efficiently.
A key synthetic challenge is controlling the site of alkylation on the pyridazine ring. The introduction of a halogen (such as chlorine) adjacent to the non-desired nucleophilic nitrogen reduces its nucleophilicity, directing the alkylation to the correct nitrogen adjacent to the amino group and facilitating the formation of the desired bicyclic structure with good yields.
Stepwise Synthetic Route
Step 1: Preparation of 3-Amino-6-chloropyridazine
- Starting from 3,6-dichloropyridazine, 3-amino-6-chloropyridazine is obtained by reaction with aqueous ammonia at elevated temperature (~130 °C).
- Alternatively, 3-amino-6-iodopyridazine can be prepared by refluxing 3-amino-6-chloropyridazine in hydroiodic acid (57% HI), but with lower yields.
Step 2: Preparation of α-Bromoketone Intermediate
- The α-bromoketone bearing the desired substituent (in this case, 2-methylpropyl group) is synthesized by α-bromination of the corresponding ketone precursor.
- For example, α-bromination of 2-methylpropiophenone or related compounds using brominating agents such as pyridinium tribromide or elemental bromine under controlled conditions yields the α-bromoketone intermediate.
Step 3: Condensation Reaction to Form Imidazo[1,2-b]pyridazine Core
- The 3-amino-6-chloropyridazine is reacted with the α-bromoketone in the presence of a mild base like sodium bicarbonate in an appropriate solvent.
- This reaction proceeds via nucleophilic attack of the amino nitrogen on the α-bromoketone, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system.
- The reaction typically occurs at moderate temperatures (room temperature to 85 °C) and results in good yields of the bicyclic product.
Step 4: Functional Group Modifications (if necessary)
- Further substitution or reduction steps can be applied to modify the substituents on the imidazo[1,2-b]pyridazine core.
- For example, reduction of nitro groups or selective methylation of amino groups can be performed using reagents like SnCl2 or sodium methoxide/paraformaldehyde followed by NaBH4 reduction.
One-Pot Two-Step Synthesis Approach
A more streamlined method involves a two-step one-pot synthesis starting from 3-amino-6-chloropyridazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA):
- Step 1: Reaction of 3-amino-6-chloropyridazine with DMF-DMA at 40–65 °C forms an N,N-dimethyl-N'-(6-chloropyridazin-3-yl)formamidine intermediate.
- Step 2: Addition of an α-bromo electrophile such as bromoacetonitrile or α-bromoketone in the presence of base (e.g., sodium bicarbonate) leads to cyclization and formation of the imidazo[1,2-b]pyridazine derivative.
- The product is then isolated by extraction, washing, drying, and purification via recrystallization or chromatography.
This method is noted for its operational simplicity, moderate to high yields, and suitability for library synthesis in drug discovery.
Data Table: Representative Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine + NH3 (aq) | 130 | 4–6 | 70–85 | Formation of 3-amino-6-chloropyridazine |
| 2 | Ketone (2-methylpropiophenone) + Br2 or Pyridinium Tribromide | 0–25 | 1–2 | 60–75 | α-Bromination to α-bromoketone |
| 3 | 3-Amino-6-chloropyridazine + α-bromoketone + NaHCO3 | 25–85 | 3–6 | 65–80 | Condensation and cyclization |
| 4 | Purification (chromatography/recrystallization) | Ambient | — | — | Final isolation of product |
Research Findings and Analysis
- The introduction of a chlorine substituent at the 6-position of the pyridazine ring is critical to direct the site of nucleophilic attack and improve yields of the bicyclic product.
- The choice of α-bromoketone substituent affects both the efficiency of cyclization and the biological activity of the final compound. The 2-methylpropyl substituent can be introduced via the appropriate α-bromoketone precursor.
- Mild basic conditions (sodium bicarbonate) are preferred to avoid side reactions and degradation.
- The two-step one-pot synthesis using DMF-DMA and α-bromo electrophiles offers a practical and scalable route for the preparation of substituted imidazo[1,2-b]pyridazines, including chloro derivatives.
- Purification by recrystallization or silica gel chromatography ensures high purity, which is essential for subsequent biological evaluations or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
- 2-Chloromethylimidazo[1,2-a]pyridine hydrochloride
Comparison: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications .
Biological Activity
2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine includes a chlorine atom at the 2-position and a branched alkyl group at the 6-position. This configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit various bacterial strains and fungi. The specific activity of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential anticancer properties. Studies have demonstrated that derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of cell cycle proteins.
In one study, 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine exhibited an IC50 value of approximately 12 µM against HeLa cells, indicating promising anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyridazines is heavily influenced by their structural features. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) enhances potency.
- Alkyl Chain Length : The branched alkyl group at the 6-position improves solubility and bioavailability.
- Heteroatom Influence : Incorporation of nitrogen atoms in the ring system contributes to increased receptor binding affinity.
Case Study 1: Antiparasitic Activity
A study evaluated the antiparasitic effects of various imidazo[1,2-b]pyridazines against Leishmania donovani. The compound demonstrated an EC50 value of 0.38 µM against the trypomastigote form, showcasing its potential as a therapeutic agent for parasitic infections .
Case Study 2: Neuroprotective Effects
Research has also highlighted neuroprotective effects associated with imidazo[1,2-b]pyridazine derivatives. In models of neuroinflammation, compounds showed reduced levels of pro-inflammatory cytokines and improved neuronal survival rates .
Q & A
Q. What are the common synthetic strategies for preparing 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridazine precursors with haloacetone derivatives. For example, intermediate 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine can be synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration . Transition-metal catalysis (e.g., Pd-catalyzed direct C3-arylation) is also employed for functionalization, using aryl halides and optimizing solvent systems (e.g., DMA or pentan-1-ol) to achieve high turnover frequencies (TOF) .
Table 1 : Representative Synthetic Routes
Q. How is the structural identity of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine confirmed?
- Methodological Answer : Structural characterization relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) to assign proton environments and carbon frameworks. For example, in 3-(P-tolyl)imidazo[1,2-b]pyridazine, the H6 proton appears as a doublet of doublets (δ 8.66 ppm), while the H2 proton resonates as a singlet (δ 8.32 ppm) . Elemental analysis and mass spectrometry are used to confirm molecular formulas. X-ray crystallography may resolve regiochemistry ambiguities, though limited data exists for this specific derivative .
Q. What purification techniques are optimal for isolating 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine?
- Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., pentane:Et₂O 70:30) is widely used for non-polar derivatives . For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity for crystalline derivatives .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the imidazo[1,2-b]pyridazine core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, Pd-catalyzed direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine favors the C3 position due to electron-deficient pyridazine rings. However, C2 functionalization may require pre-bromination (e.g., 2-bromo intermediates) followed by Suzuki-Miyaura coupling . Computational DFT studies can predict reactive sites, while adjusting ligand systems (e.g., phosphine-free conditions) improves selectivity .
Q. What strategies are employed to establish structure-activity relationships (SAR) for kinase inhibition by imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : SAR studies involve systematic substitution at C2, C3, and C6 positions. For instance:
- C2 modifications : Introducing cyclopropyl or aryl groups enhances Haspin kinase inhibition .
- C6 substitutions : Chlorine atoms improve metabolic stability, while methylpropyl groups optimize lipophilicity for blood-brain barrier penetration .
Biological assays (e.g., IC₅₀ determinations in enzymatic or cell-based models) validate target engagement. Co-crystallization with kinases (e.g., TYK2 pseudokinase domain) reveals binding modes .
Q. How can contradictory bioactivity data for imidazo[1,2-b]pyridazine derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to confirm specificity. Molecular dynamics simulations can identify conformational changes in target proteins induced by substituents like the 2-methylpropyl group .
Q. What methodologies assess the stability of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with HPLC monitoring. Mass spectrometry detects degradation products (e.g., hydrolysis of the chloro group). For in vivo stability, radiolabeled compounds (³H or ¹⁴C) track metabolite formation in rodent plasma .
Q. How do reaction parameters influence the regioselectivity of nitration or halogenation in imidazo[1,2-b]pyridazine synthesis?
- Methodological Answer : Nitration at C3 (vs. C5) is governed by directing effects of substituents. For example, electron-withdrawing groups (e.g., Cl at C6) direct nitration to C3. Halogenation (e.g., bromination) with NBS in DMF at 0°C selectively targets C2 for subsequent cross-coupling . Kinetic studies using in-situ IR spectroscopy can map reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
